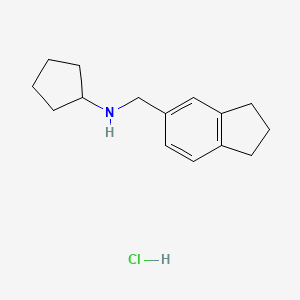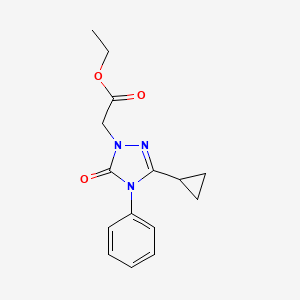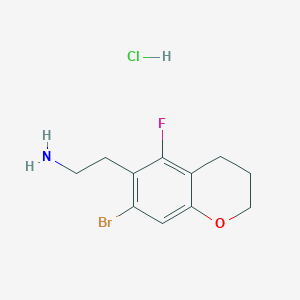![molecular formula C12H12F3NO B2798291 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 1164486-94-5](/img/structure/B2798291.png)
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one” is a chemical compound with the CAS Number: 1164486-94-5 . It has a molecular weight of 243.23 and its IUPAC name is (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 243.23 and its IUPAC name is (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one .Applications De Recherche Scientifique
Antioxidant Properties and Cell Protection
Chromones and their derivatives, including compounds structurally related to 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one, have been extensively studied for their antioxidant potential. These compounds can neutralize active oxygen and free radicals, potentially delaying or inhibiting cell impairment that leads to various diseases. The presence of a double bond, a carbonyl group, and specific hydroxyl groups in their structure is crucial for their radical scavenging activity (Yadav et al., 2014).
Stability and Degradation Studies
Nitisinone, a compound similar in structure to the aforementioned chemical, has been the subject of stability and degradation studies. These investigations help in understanding the properties of such chemicals under different conditions, including their degradation products and the stability of those products, which is crucial for their potential medical applications (Barchańska et al., 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to the compound , have gained significance in supramolecular chemistry due to their simple structure and understanding of their self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of such chemical structures in scientific research (Cantekin et al., 2012).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, a chemical framework related to 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This highlights the potential of such compounds in environmental monitoring and biochemical assays (Roy, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid exposure and instructions for safe handling .
Propriétés
IUPAC Name |
(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOYMCOHLEMGO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798210.png)
![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2798212.png)

![2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2798214.png)


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)

